molecular formula C8H14N4O B015575 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-02-8

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B015575
M. Wt: 182.22 g/mol
InChI Key: PZMXDLWWQHYXGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures similar to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, often involves reactions between specific carboxamides and other chemical agents. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles can yield pyrazolo[1,5-a]-pyrimidine derivatives, showcasing the versatility and reactivity of the pyrazole core structure in creating complex molecules (Hafez et al., 2013). Another example includes a novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the compound's ability to undergo efficient and versatile synthetic modifications (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied, revealing the importance of the pyrazole core and its substituents in determining the compound's properties. For example, the crystal structure of a related compound showed a carboxamide moiety joined to a substituted pyrazoline ring, which adopts a flat-envelope conformation. This highlights the compound's structural diversity and the potential for hydrogen bonding and other intermolecular interactions (Kettmann & Svetlik, 2003).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a wide range of chemical properties. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, for example, involve reactions that yield compounds with potential cytotoxic activity against cancer cells, illustrating the chemical reactivity and potential applications of these molecules (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as stability and melting points, are crucial for their practical applications. Studies on similar compounds have shown a range of physical properties, influenced by the molecular structure and substituents. The crystal structure and synthesis of related compounds provide insights into their stability and potential for forming supramolecular structures through hydrogen bonding (Rambabu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and its derivatives, such as reactivity, potential for functionalization, and interaction with other molecules, are central to understanding their applications. The synthesis of 3-methylisoxazole-5-carboxamides and related compounds illustrates the diverse chemical properties and potential applications of pyrazole derivatives in creating complex molecules with specific functions (Martins et al., 2002).

Scientific Research Applications

Synthesis and Structural Applications

  • Modified Synthesis Techniques : This compound has been used in the modified synthesis of various substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones. The use of microwave irradiation in synthesis resulted in excellent yields in a very short time (Khan et al., 2005).

  • Synthesis of Derivatives : It also plays a role in the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were further evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

  • Antitumor Activity Studies : The compound is instrumental in synthesizing pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, used in antitumor activity studies against various human cancer cell lines (Hafez et al., 2013).

  • Facile Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones : It has been utilized in the facile synthesis of 1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-ones with various aryl substituents (Maruthikumar & Rao, 2003).

  • Chemical Reactivity as a Building Block : This compound is a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014).

  • Crystal Structure Analysis : The compound has been used in the crystal structure analysis of various derivatives, contributing to a deeper understanding of molecular interactions and formations (Rambabu et al., 2011).

Biological and Pharmacological Applications

  • Antitumor and Antiviral Activities : Derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown potential antitumor and antiviral activities. For instance, certain compounds have demonstrated significant inactivation effects against tobacco mosaic virus (Zhang et al., 2012).

  • Anticancer Agent Synthesis and mTOR Inhibition : It has been used in the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents and found to inhibit mTOR with nanomolar potency, showing potential in cancer treatment (Reddy et al., 2014).

  • Antibacterial Activity : Aminoazoles, including derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, have been evaluated for antibacterial activity, with some compounds showing a weak antimicrobial effect (Murlykina et al., 2017).

Safety And Hazards

The safety information for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351467.


properties

IUPAC Name

4-amino-2-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMXDLWWQHYXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391592
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

CAS RN

139756-02-8
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred suspension of 1-methyl4-nitro-3-n-propylpyrazole-5-carboxamide (EP-A-0463756; 237.7 g, 1.12 mol) and 5% palladium on charcoal (47.5 g) in ethyl acetate (2.02 l) was hydrogenated at 344.7 kPa (50 psi) and 50° C. for 4 hours, when the uptake of hydrogen was complete. The cool reaction mixture was filtered, then the filter pad washed with ethyl acetate, the combined filtrate and washings thus furnishing an ethyl acetate solution of the title compound (EP-A-0463756) which was of sufficient purity to use directly in the next stage of the reaction sequence (see Preparation 4).
Quantity
237.7 g
Type
reactant
Reaction Step One
[Compound]
Name
A-0463756
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
catalyst
Reaction Step One
Quantity
2.02 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Citations

For This Compound
38
Citations
D Rambabu, GR Krishna, S Basavoju… - Journal of Molecular …, 2011 - Elsevier
… The title compound C 15 H 18 N 4 O 2 (I), was prepared from the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and 4-hydroxybenzaldehyde; and was analyzed by …
VR Sangepu, KK Jain, RD Bhoomireddy… - Journal of Molecular …, 2023 - Elsevier
… Particularly, during these research efforts we have noted that the fragment derived from the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been integral part of some of the …
S Marupati, L Eppakayala, R Malothu… - Asian Journal of …, 2017 - researchgate.net
… 5-Aryl-5,6-dihydro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-ones (2a-e) were synthesized by the condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide …
Number of citations: 1 www.researchgate.net
GT Ismail, T Mohammed, B Kuthati - Chemical Science, 2016 - e-journals.in
… Abstract: Cyclic condensation reactions of various aromatic and heterocyclic aldehydes have been carried out with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and o-…
Number of citations: 3 www.e-journals.in
R Kumar, YC Joshi - Journal of the Serbian Chemical Society, 2008 - doiserbia.nb.rs
… RESULTS AND DISCUSSION Diazonium salt of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was formed in the presence NaNO2/HCl at 0–5.0 C. Diazonium salt was …
Number of citations: 43 doiserbia.nb.rs
GL Reddy, SK Guru, M Srinivas, AS Pathania… - European Journal of …, 2014 - Elsevier
… The synthetic protocol involves simple procedure by oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with different aldehydes in presence of K 2 S 2 O 8 …
B Kuthati, G Thalari, V Bommarapu… - Bioorganic & Medicinal …, 2017 - Elsevier
… For this we have selected 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1a and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 1b as the 2-amino carboxamide …
WC Pan, TJ Li, JQ Liu, XS Wang - Journal of Heterocyclic …, 2022 - Wiley Online Library
… the importance of pyrazole, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, as a … -alkynylbenzaldehyde with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, providing …
S Shukla, RN Rao, H Bhuktar, RK Edwin, T Jamma… - Bioorganic …, 2023 - Elsevier
… Specifically, during these research activities we have observed that the fragment derived from the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been integral part of …
RV Rote, DP Shelar, SR Patil… - Journal of Heterocyclic …, 2014 - Wiley Online Library
… Starting material 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1 was prepared as previously reported procedure 37. All reactions were monitored by thin layer …

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